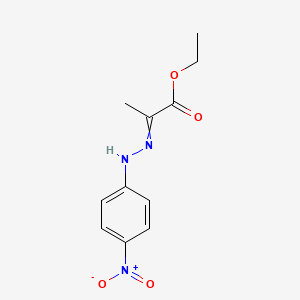
2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride is a complex organic compound derived from anthracene. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. It is a component of coal tar and is used in the production of various dyes and other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride typically involves multiple steps. The starting material, anthracene, undergoes a series of chemical reactions including nitration, reduction, and acylation to form the desired compound. The reaction conditions often involve the use of strong acids and bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroxyanthracenes, and substituted anthracenes. These products have significant applications in dye production, pharmaceuticals, and other chemical industries .
Aplicaciones Científicas De Investigación
2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Anthraceneacetamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride include:
Anthraquinone: A derivative of anthracene used in dye production.
Hydroxyanthracene: Compounds with hydroxy groups attached to the anthracene structure.
Substituted Anthracenes: Anthracene derivatives with various functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer unique chemical and biological properties. This makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
81085-95-2 |
|---|---|
Fórmula molecular |
C21H23ClN2O5 |
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
2-(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)-N-[3-(dimethylamino)propyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H22N2O5.ClH/c1-23(2)9-5-8-22-16(25)11-12-10-15(24)17-18(19(12)26)21(28)14-7-4-3-6-13(14)20(17)27;/h3-4,6-7,10,24,26H,5,8-9,11H2,1-2H3,(H,22,25);1H |
Clave InChI |
YUXFIWZYHMHKTC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC(=O)CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate](/img/structure/B13998314.png)
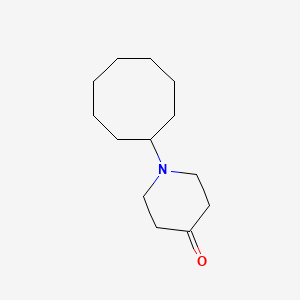
![n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B13998321.png)

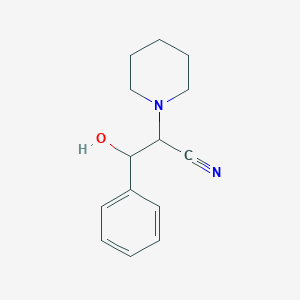
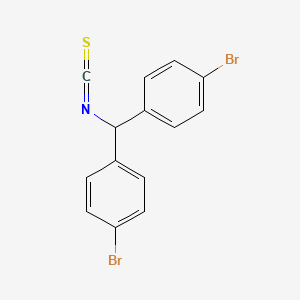
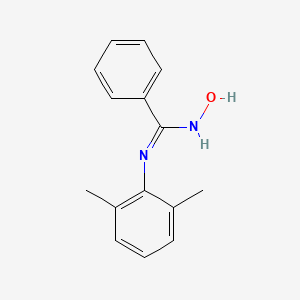



![[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate](/img/structure/B13998347.png)


